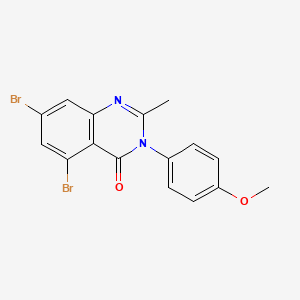
2-(phenylthio)-N-(3-vinylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylthio)-N-(3-vinylphenyl)acetamide, also known as PTVA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTVA belongs to the family of thioacetamide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(phenylthio)-N-(3-vinylphenyl)acetamide exerts its biological activities by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(phenylthio)-N-(3-vinylphenyl)acetamide has several advantages for lab experiments, including its easy synthesis and purification. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits significant biological activities, making it a potential candidate for drug development. However, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several future directions for 2-(phenylthio)-N-(3-vinylphenyl)acetamide research. One potential direction is to investigate the mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide in more detail. Moreover, further studies are needed to determine the potential of 2-(phenylthio)-N-(3-vinylphenyl)acetamide as a therapeutic agent for cancer and other diseases. Additionally, the development of new derivatives of 2-(phenylthio)-N-(3-vinylphenyl)acetamide with improved solubility and bioavailability could enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-(phenylthio)-N-(3-vinylphenyl)acetamide is a synthetic compound that has shown significant potential for therapeutic applications. 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. Further research is needed to determine the exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide and its potential as a therapeutic agent.
Synthesemethoden
2-(phenylthio)-N-(3-vinylphenyl)acetamide can be synthesized through a multi-step reaction involving the reaction of 3-vinylphenylamine with phenyl isothiocyanate, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been tested on different cancer cell lines and has shown significant cytotoxicity, making it a potential candidate for cancer therapy. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWQNIIDKGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)
![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)